butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate
Description
Butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a complex organic compound that features a combination of piperidine, benzoate, and thiazine moieties
Properties
IUPAC Name |
butyl 4-[2-(4-methylpiperidine-1-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-3-4-17-33-26(30)20-9-11-21(12-10-20)28-18-24(25(29)27-15-13-19(2)14-16-27)34(31,32)23-8-6-5-7-22(23)28/h5-12,18-19H,3-4,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICGUMGWKGAXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the formation of the thiazine ring, and finally, the esterification to introduce the butyl benzoate group.
Preparation of 4-methylpiperidine-1-carbonyl chloride: This can be achieved by reacting 4-methylpiperidine with thionyl chloride under reflux conditions.
Formation of the thiazine ring: The 4-methylpiperidine-1-carbonyl chloride is then reacted with 2-aminobenzenesulfonamide to form the thiazine ring structure.
Esterification: The final step involves the esterification of the thiazine derivative with butyl 4-hydroxybenzoate in the presence of a suitable catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazine ring can be oxidized to introduce sulfone groups.
Reduction: The carbonyl group in the piperidine moiety can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic or basic hydrolysis conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of carboxylic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is , with a molecular weight of approximately 482.6 g/mol. Its structure features a benzoate group linked to a thiazine derivative, which may contribute to its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. The compound's structure suggests it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of thiazine compounds exhibit anticancer properties. For instance, one study demonstrated that thiazine derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The specific mechanism of action may involve the modulation of signaling pathways related to cell proliferation and survival .
Neuropharmacology
The presence of the piperidine moiety in the compound suggests potential applications in neuropharmacology. Piperidine derivatives are known for their ability to interact with neurotransmitter systems.
Case Study: Cognitive Enhancement
Research has shown that certain piperidine derivatives can enhance cognitive functions in animal models. A study focused on a related compound indicated improvements in memory and learning tasks, potentially through cholinergic modulation . This points to the possible use of this compound in treating cognitive disorders.
Antimicrobial Activity
The compound's complex structure may also confer antimicrobial properties. Thiazine derivatives have been reported to exhibit activity against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
This table summarizes the antimicrobial efficacy observed in preliminary studies, indicating that this compound may serve as a lead compound for further development in antimicrobial therapies.
Mechanism of Action
The mechanism of action of butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The thiazine ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate: can be compared to other piperidine derivatives and thiazine-containing compounds.
Piperidine derivatives: These include compounds like 4-methylpiperidine and its various substituted forms.
Thiazine derivatives: Compounds such as 1,4-benzothiazine and its sulfone derivatives.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Biological Activity
Butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a complex compound that exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, synthesis methods, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound belongs to a class of piperidine derivatives known for their diverse biological activities. The IUPAC name highlights its structural complexity, which includes a benzoate moiety and a benzo[b][1,4]thiazine ring. The presence of the piperidine ring contributes significantly to its bioactivity.
Anticancer Activity
Research indicates that compounds containing piperidine and thiazine structures exhibit notable anticancer properties. In vitro studies have shown that similar derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with the benzoylpiperidine fragment demonstrated IC50 values ranging from 7.9 to 92 µM against breast, ovarian, and colorectal cancer cells . While specific data on this compound is limited, its structural analogs suggest potential efficacy in cancer treatment.
Enzyme Inhibition
The compound may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the hydrolysis of bioactive lipids such as anandamide. Inhibition of FAAH can enhance the levels of these lipids, leading to various physiological effects including pain relief and anti-inflammatory responses . The mechanism likely involves competitive inhibition where the compound mimics the substrate of FAAH.
Antiviral Properties
Preliminary studies on related compounds have shown antiviral activity against viruses such as Ebola. The mechanism involves blocking viral entry into host cells . While specific studies on this compound are lacking, its structural features may confer similar antiviral properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:
- Condensation Reactions : Combining piperidine derivatives with benzoic acid derivatives under controlled conditions.
- Cyclization : Formation of the thiazine ring through cyclization reactions that may involve sulfur-containing reagents.
These methods require precise control over reaction conditions to ensure high yield and purity of the final product.
Study on Anticancer Activity
In a study evaluating the anticancer potential of piperidine derivatives, several compounds were tested against human cancer cell lines. The results indicated that modifications in the piperidine structure significantly influenced cytotoxicity and selectivity against cancer cells . Although this compound was not specifically tested, its structural similarities to active compounds suggest it may exhibit comparable effects.
FAAH Inhibition Research
A study focused on FAAH inhibitors highlighted several piperidine-based compounds that showed promise in enhancing endocannabinoid levels . These findings underscore the potential therapeutic applications of this compound in pain management and inflammation reduction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
